4-(1,1-Dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid
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Overview
Description
4-(1,1-Dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.26 g/mol . It belongs to the family of benzothiadiazole derivatives and is commonly used in various scientific experiments. This compound is known for its stability and solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.
Preparation Methods
4-(1,1-Dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid can be synthesized using various methods. One common synthetic route involves the condensation reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with thiosemicarbazide. The synthesized compound can be purified using recrystallization with methanol or ethanol
Chemical Reactions Analysis
4-(1,1-Dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
This compound has been widely used in various scientific experiments, including plant growth regulation, antifungal assays, and anticancer drug development. It has been shown to induce morphological changes and increase the growth rate of some plant species. Additionally, 4-(1,1-Dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid exhibits antifungal activity against Aspergillus niger and Penicillium chrysogenum. In the field of medicine, it is being investigated as a potential drug candidate for treating cancer and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. It belongs to the family of benzothiadiazole derivatives, which are known to interact with various biological targets. The exact molecular targets and pathways involved in its effects are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
4-(1,1-Dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid can be compared with other similar compounds, such as 4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid . While both compounds belong to the same family of benzothiadiazole derivatives, they differ in their chemical structure and properties. For example, 4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid has a different molecular formula and weight, and it may exhibit different solubility and stability characteristics . The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C9H10N2O4S |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
4-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)benzoic acid |
InChI |
InChI=1S/C9H10N2O4S/c12-9(13)7-1-3-8(4-2-7)11-6-5-10-16(11,14)15/h1-4,10H,5-6H2,(H,12,13) |
InChI Key |
APOOBOUYKLVOBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)N1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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